molecular formula C7H10ClFN2 B12090550 1-(3-Fluoropyridin-2-yl)ethan-1-amine hydrochloride

1-(3-Fluoropyridin-2-yl)ethan-1-amine hydrochloride

Cat. No.: B12090550
M. Wt: 176.62 g/mol
InChI Key: MPEHHZCSUKROFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Fluoropyridin-2-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C7H9FN2·HCl It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoropyridin-2-yl)ethan-1-amine hydrochloride typically involves the reaction of 3-fluoropyridine with ethylamine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize costs .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluoropyridin-2-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various substituted amines .

Scientific Research Applications

1-(3-Fluoropyridin-2-yl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Fluoropyridin-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-(2-Fluoropyridin-3-yl)ethan-1-amine hydrochloride
  • 1-(3-Chloro-5-fluoropyridin-2-yl)ethan-1-amine hydrochloride
  • 1-(2-Fluoropyridin-3-yl)ethan-1-amine

Comparison: 1-(3-Fluoropyridin-2-yl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications .

Properties

Molecular Formula

C7H10ClFN2

Molecular Weight

176.62 g/mol

IUPAC Name

1-(3-fluoropyridin-2-yl)ethanamine;hydrochloride

InChI

InChI=1S/C7H9FN2.ClH/c1-5(9)7-6(8)3-2-4-10-7;/h2-5H,9H2,1H3;1H

InChI Key

MPEHHZCSUKROFX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC=N1)F)N.Cl

Origin of Product

United States

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